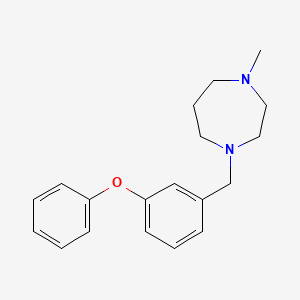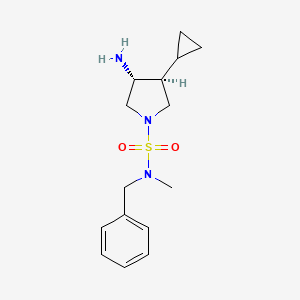![molecular formula C17H29N5O2 B5675267 1-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5675267.png)
1-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “1-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4-methylpiperazine” often involves complex organic reactions, aiming to introduce specific functional groups that confer selectivity and potency toward certain biological receptors. A method involves the preparation of novel 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and their analogues, demonstrating significant affinities for D4 dopamine receptors, highlighting the intricacies of synthesizing compounds for targeted receptor activity (Enguehard-Gueiffier et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to the subject chemical is crucial for understanding their interaction with biological targets. Studies involving X-ray diffraction techniques have been pivotal in determining the conformations of arylidene-imidazolone derivatives, illustrating the importance of molecular geometry in the efficacy and selectivity of these compounds (Żesławska et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving “1-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4-methylpiperazine” and related compounds often aim to modify the pharmacological profile by altering the chemical structure. Such modifications can significantly influence the compound's binding affinity, selectivity, and overall biological activity. The cyclization products of phenylpiperazineacetic hydrazide and their subsequent transformations underscore the complexity and versatility of chemical reactions in synthesizing therapeutically relevant compounds (Foks et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are essential for their formulation and therapeutic application. The crystal structures of cis and trans-isomers of related arylpiperazine derivatives have provided insights into how molecular packing and hydrogen bonding patterns can influence these physical properties (Karolak‐Wojciechowska et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with enzymes and receptors, are critical for the pharmacological activity of these compounds. The design and synthesis of novel arylpiperazines linked to benzimidazole scaffolds exemplify the strategic modifications aimed at enhancing the interaction with specific receptors, demonstrating the intricate relationship between chemical properties and biological activity (Pessoa-Mahana et al., 2010).
properties
IUPAC Name |
[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2/c1-19-9-11-22(12-10-19)17(23)21-6-3-15(4-7-21)16-18-5-8-20(16)13-14-24-2/h5,8,15H,3-4,6-7,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFFCUBJDCCAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(CC2)C3=NC=CN3CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)
![N,N-dimethyl-4-[(1-methyl-1H-indol-6-yl)carbonyl]-1-piperazinesulfonamide](/img/structure/B5675207.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5675211.png)
![6-[2-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5675219.png)


![2-(1H-benzimidazol-2-yl)-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B5675237.png)
![{methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}[2-(methylthio)phenyl]acetic acid](/img/structure/B5675241.png)

![2-benzyl-9-(2-ethoxypropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675246.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5675258.png)

![1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5675263.png)